LSKL, Inhibitor of Thrombospondin (TSP-1)
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Overview
Description
LSKL, Inhibitor of Thrombospondin (TSP-1), is a tetrapeptide derived from the latency-associated protein of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1, inhibiting the binding of thrombospondin-1 to the latency-associated protein, thereby preventing the activation of TGF-β1 . This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSKL, Inhibitor of Thrombospondin (TSP-1), involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids . The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of LSKL, Inhibitor of Thrombospondin (TSP-1), follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility . The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
LSKL, Inhibitor of Thrombospondin (TSP-1), primarily undergoes peptide bond formation during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The major product formed from the synthesis of LSKL, Inhibitor of Thrombospondin (TSP-1), is the tetrapeptide itself, with a molecular formula of C21H42N6O5 and a molecular weight of 458.6 g/mol .
Scientific Research Applications
LSKL, Inhibitor of Thrombospondin (TSP-1), has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting TGF-β1 activation and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, including renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis
Industry: Utilized in the development of peptide-based therapeutics and as a research tool in drug discovery.
Mechanism of Action
LSKL, Inhibitor of Thrombospondin (TSP-1), exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated protein of TGF-β1 . This inhibition prevents the activation of TGF-β1, thereby reducing the downstream signaling pathways involved in fibrosis . The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .
Comparison with Similar Compounds
Similar Compounds
SLLK: An inert control peptide used in studies to evaluate the specificity of LSKL.
KTFR: A sequence from ADAMTS1 responsible for interaction with LSKL.
Uniqueness
LSKL, Inhibitor of Thrombospondin (TSP-1), is unique due to its ability to specifically inhibit TGF-β1 activation by thrombospondin-1, making it a valuable tool in fibrosis research . Its ability to cross the blood-brain barrier further enhances its therapeutic potential .
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXDNNIFSAXBY-QAETUUGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283609-79-0 |
Source
|
Record name | Leu-Ser-Lys-Leu peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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